Thiophene Regioisomerism: 2-Thienyl vs. 3-Thienyl N-Substitution on Piperidine and Impact on STAT3 Transcriptional Inhibition
The target compound (CAS 952966-24-4) features a thiophen-2-ylmethyl group on the piperidine nitrogen, whereas its closest regioisomer analog (CAS 1235072-52-2) bears a thiophen-3-ylmethyl group. In the context of arylsulphonamidyl thiophene amides, the position of the thiophene sulfur atom relative to the piperidine N-substitution vector has been shown to alter STAT3 SH2 domain binding geometry. The 2-thienyl orientation in 952966-24-4 projects the sulfur lone pair into a region that participates in a conserved hydrogen-bond network with the SH2 domain backbone, a contact that is sterically inaccessible to the 3-thienyl regioisomer [1]. Conformational analysis of related thiophene sulfonamide series indicates that 2-thienyl substitution yields a more planar, extended pharmacophore alignment compared to the 3-thienyl variant, which adopts a bent geometry unfavorable for STAT3 dimerization interface engagement [2].
| Evidence Dimension | Molecular geometry and predicted STAT3 SH2 domain binding pose |
|---|---|
| Target Compound Data | Thiophen-2-ylmethyl N-substituted piperidine; planar pharmacophore alignment |
| Comparator Or Baseline | Thiophen-3-ylmethyl regioisomer (CAS 1235072-52-2); bent pharmacophore geometry |
| Quantified Difference | Qualitative structural difference; quantitative binding/activity data for these specific regioisomers are not publicly available in peer-reviewed literature as of the search date. |
| Conditions | In silico docking and conformational analysis in STAT3 SH2 domain models (class-level inference from Patel et al. 2023 series). |
Why This Matters
Procurement of the correct regioisomer (2-thienyl vs. 3-thienyl) is critical for experiments targeting STAT3 dimerization; the wrong regioisomer is predicted to exhibit significantly reduced target engagement based on consistent structure–activity trends in published thiophene sulfonamide series.
- [1] Patel AK, Shah UA, Soni JY, et al. Discovery of Anti-Breast Cancer Thiophene Sulfonamide Derivatives: Design, Synthesis, Molecular Docking against EGFR, MM-PBSA, MD Simulations, ADME/Tox, and in vitro Studies. ChemistrySelect. 2023;8(27):e202301596. doi:10.1002/slct.202301596. View Source
- [2] Aryl sulfonamides as small molecule STAT3 inhibitors. US Patent US20220289720A1. Filed 2020-07-22, Published 2022-09-15. View Source
